molecular formula C5H3F2N B1303130 2,5-Difluoropyridine CAS No. 84476-99-3

2,5-Difluoropyridine

Cat. No.: B1303130
CAS No.: 84476-99-3
M. Wt: 115.08 g/mol
InChI Key: XFAMUOYNXFXQTC-UHFFFAOYSA-N
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Description

2,5-Difluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring. This compound is a colorless to light yellow liquid with a molecular formula of C5H3F2N and a molecular weight of 115.08 g/mol . It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluoropyridine can be synthesized through several methods. One common approach involves the halogenation of 2,5-dichloropyridine, followed by fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide are commonly used in substitution reactions involving this compound.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

2,5-Difluoropyridine serves as a crucial intermediate in the synthesis of various complex fluorinated compounds. Its ability to participate in substitution reactions allows chemists to create diverse derivatives with tailored properties for specific applications.

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties: Studies have shown that it possesses notable antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antimicrobial agent .
  • Cytotoxicity and Anticancer Potential: Investigations into its effects on cancer cell lines (e.g., HeLa and A549) suggest that it may induce apoptosis, highlighting its potential as an anticancer therapeutic .

Pharmaceutical Development

The compound is being explored for its role in drug development due to its enhanced bioavailability and metabolic stability. Its structural features allow it to interact effectively with biological targets, making it a candidate for enzyme inhibitors and receptor ligands .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of this compound against various bacterial strains, the compound demonstrated significant inhibition zones compared to control groups. This suggests its potential as an effective antimicrobial agent in clinical settings.

Case Study 2: Cytotoxicity Assessment
Research focused on the cytotoxic effects of this compound on lung cancer cells revealed that treatment with varying concentrations led to decreased cell viability. This indicates its potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridine depends on its specific application. In pharmaceuticals, it often acts as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine atoms in the compound can enhance the biological activity and stability of the resulting molecules by influencing their electronic properties and interactions with biological targets .

Comparison with Similar Compounds

  • 2,3-Difluoropyridine
  • 2,6-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: 2,5-Difluoropyridine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other difluoropyridine isomers. For example, 2,6-Difluoropyridine has fluorine atoms at the 2 and 6 positions, which can result in different electronic and steric effects, leading to variations in reactivity and applications .

Biological Activity

2,5-Difluoropyridine (DFP) is a fluorinated derivative of pyridine characterized by the presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring. This compound has garnered attention due to its unique biological activities and potential applications in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula : C₅H₃F₂N
  • Molecular Weight : 115.08 g/mol
  • Appearance : Colorless to light yellow liquid

The presence of fluorine atoms significantly influences the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : DFP has shown significant interaction with cytochrome P450 enzymes, which are critical for the metabolism of many drugs and xenobiotics. The fluorine substituents enhance binding affinity, potentially leading to either inhibition or activation depending on the specific enzyme context.
  • Cellular Signaling : DFP modulates various cellular processes by influencing signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation.
  • Gene Expression : The compound can affect gene expression by interacting with transcription factors and regulatory proteins, leading to changes in the expression levels of specific genes.

This compound exhibits several noteworthy biochemical properties:

  • Inhibition of Enzymes : It can act as an enzyme inhibitor by binding to active sites, as evidenced by studies showing its effect on cytochrome P450 activity.
  • Subcellular Localization : DFP can accumulate in organelles such as mitochondria, where it may influence mitochondrial function and energy metabolism.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Inhibition Studies : In vitro assays demonstrated that DFP inhibits the growth of various cancer cell lines by interfering with metabolic pathways essential for cell survival. For instance, it exhibited IC50 values in the nanomolar range against L1210 mouse leukemia cells .
  • Pharmacokinetics : A study involving biodistribution in rodents showed that DFP accumulates in major organs such as the liver and kidneys shortly after administration. This suggests potential routes for therapeutic application and highlights its metabolic stability in vivo .
  • Antimicrobial Activity : Research indicates that DFP derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC₅H₃F₂NDual fluorination enhances reactivity
3,5-Difluoropyridine-2-carboxylicC₆H₃F₂NO₂Similar fluorination pattern; different carboxyl position
4-Fluoropyridine-3-carboxylicC₆H₄FNO₂Different positional isomer; varied biological activity

The unique arrangement of fluorine atoms in DFP compared to other pyridine derivatives contributes to its distinct electronic properties and biological interactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-difluoropyridine, and how can regioselectivity be controlled?

  • Methodological Answer : this compound is typically synthesized via halogenation or fluorination of pyridine precursors. A key strategy involves selective functionalization using directed metalation or nucleophilic aromatic substitution (SNAr). For example, Bobbio and Schlosser (2005) demonstrated that lithiation at low temperatures (-78°C) with LDA (lithium diisopropylamide) in THF enables selective substitution at specific pyridine positions, avoiding competing reactions at other fluorinated sites . Regioselectivity can be enhanced by steric and electronic effects of adjacent substituents. Computational modeling (e.g., DFT) is recommended to predict reactive sites before experimental validation .

Q. Which spectroscopic techniques are most effective for structural determination of this compound and its derivatives?

  • Methodological Answer : Microwave spectroscopy and nuclear quadrupole resonance (NQR) are highly effective for analyzing rotational constants and quadrupole coupling parameters. For instance, microwave studies of this compound-Ar complexes revealed χ tensor values (e.g., χaa = 1.658 MHz), enabling precise determination of bond angles and fluorine orientation . Complementary NMR (<sup>19</sup>F and <sup>1</sup>H) and IR spectroscopy can identify vibrational modes (e.g., C-F stretching at ~1100 cm<sup>-1</sup>) and confirm substitution patterns .

Q. How does fluorination at the 2- and 5-positions influence the electronic properties of pyridine?

  • Methodological Answer : Fluorination increases electron-withdrawing effects, lowering the π-electron density of the aromatic ring. High-resolution VUV-MATI spectroscopy of 2,3-difluoropyridine (a structural analog) showed an ionization energy of 9.6958 eV, with natural bonding orbital (NBO) analysis confirming destabilization of the nitrogen lone pair (nN orbital) due to fluorine's inductive effects . For this compound, dipole moment measurements (μ = ~3.82 D) and quadrupole coupling constants further quantify electronic redistribution compared to unsubstituted pyridine .

Advanced Research Questions

Q. How can researchers resolve contradictions in substitution reactivity between this compound and other fluoropyridine isomers?

  • Methodological Answer : Discrepancies arise from steric hindrance and electronic effects. For example, 2,6-difluoropyridine forms unstable Rh(I) complexes due to backreaction, while this compound may exhibit different stability. To resolve contradictions:

  • Compare experimental data (e.g., IR, <sup>19</sup>F NMR) with computational predictions (DFT).
  • Use elemental analysis to confirm stoichiometry in metal complexes, as demonstrated in Rh(I) substitution studies .
  • Re-evaluate reaction conditions (solvent, temperature) to isolate kinetic vs. thermodynamic products .

Q. What experimental designs are recommended for studying the ionization dynamics of this compound?

  • Methodological Answer :

  • Step 1 : Conduct vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy to measure precise ionization energies and vibrational modes .
  • Step 2 : Perform time-dependent DFT (TD-DFT) calculations to correlate spectral peaks with electronic transitions (e.g., HOMO → D1 state).
  • Step 3 : Analyze isotopic substitutions (e.g., <sup>15</sup>N labeling) to distinguish nitrogen vs. fluorine contributions to ionization pathways.

Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, Ni(COD)2, or CuI catalysts with ligands (e.g., XPhos) to enhance C-F bond activation.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SNAr reactions .
  • Additives : Incorporate Cs2CO3 as a base to deprotonate intermediates and reduce side reactions.
  • Monitoring : Employ in-situ <sup>19</sup>F NMR to track reaction progress and detect fluorinated byproducts .

Properties

IUPAC Name

2,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAMUOYNXFXQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376528
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84476-99-3
Record name 2,5-Difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoropyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Difluoropyridine
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